Methyl 4-oxo-4H-pyran-3-carboxylate

Cycloaddition Heterocyclic synthesis Tetrahydropyran

Methyl 4-oxo-4H-pyran-3-carboxylate is a C5-unsubstituted 4-pyrone that functions as an electron-deficient heterodiene in inverse-electron-demand hetero-Diels-Alder (IEDHDA) reactions, enabling enantioselective construction of trans-fused tricyclic scaffolds (up to 95% yield, 99% ee). Critically, the 4-pyrone core is functionally non-interchangeable with the 2-pyrone isomer (methyl coumalate, CAS 6018-41-3), which participates in normal-electron-demand Diels-Alder cycloadditions, yielding entirely different product scaffolds. The unsubstituted C5 position permits cascade diversification via sequential Michael addition–electrocyclization, accessing chemical space inaccessible to C5-substituted analogs. Validated in a robust, scalable kg-scale manufacturing route for the atropisomeric PKMYT1 inhibitor XL495. Available in 98% purity from qualified suppliers. Contact us for bulk procurement.

Molecular Formula C7H6O4
Molecular Weight 154.121
CAS No. 184719-44-6
Cat. No. B573511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-4H-pyran-3-carboxylate
CAS184719-44-6
Molecular FormulaC7H6O4
Molecular Weight154.121
Structural Identifiers
SMILESCOC(=O)C1=COC=CC1=O
InChIInChI=1S/C7H6O4/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4H,1H3
InChIKeyQZZZUGWCDRSDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-oxo-4H-pyran-3-carboxylate (CAS 184719-44-6): Technical Specification and Procurement Baseline for Research-Grade 4-Pyrone Building Blocks


Methyl 4-oxo-4H-pyran-3-carboxylate (CAS 184719-44-6), also known as methyl 4-oxopyran-3-carboxylate, is a heterocyclic compound with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol . The compound features a six-membered oxygen-containing 4H-pyran ring bearing a 4-oxo (ketone) group and a methyl ester at the 3-position . Its calculated physicochemical properties include a density of 1.326 g/cm³, a boiling point of 301.4°C at 760 mmHg, and a LogP of 0.426, with a polar surface area of 56.51 Ų [1]. Commercially available from multiple vendors in purities ranging from 95% to 98%, this compound serves as a versatile intermediate in organic synthesis, particularly for constructing substituted pyrans, pyranones, and related heterocyclic frameworks .

Why Methyl 4-oxo-4H-pyran-3-carboxylate Cannot Be Interchanged with Other 4-Pyrone Esters: Structural Differentiation Drivers of Reactivity and Selectivity


Within the 4-oxo-4H-pyran-3-carboxylate scaffold, seemingly minor substituent variations produce functionally non-interchangeable building blocks. The methyl ester at C3 (target compound, CAS 184719-44-6) exhibits distinct steric and electronic properties compared to its ethyl ester (CAS 1359858-91-5), tert-butyl ester (CAS 1538834-67-1), and C5-substituted analogs such as methyl 5-methyl-4-oxo-4H-pyran-3-carboxylate (CAS 184719-45-7) . Critically, the 4-pyrone isomer (target) differs fundamentally from the 2-pyrone isomer methyl coumalate (CAS 6018-41-3) [1]. While 2-pyrone derivatives typically act as electron-rich dienes in normal-electron-demand Diels-Alder cycloadditions, 4-pyrones such as methyl 4-oxo-4H-pyran-3-carboxylate participate as electron-deficient heterodienes in inverse-electron-demand hetero-Diels-Alder (IEDHDA) reactions with alkenes [2]. These divergent reaction manifolds render the two pyrone isomers functionally non-substitutable in synthetic planning, as the same nucleophile or cycloaddition partner will yield entirely different product scaffolds depending on which pyrone regioisomer is employed.

Methyl 4-oxo-4H-pyran-3-carboxylate: Comparative Quantitative Evidence for Informed Procurement and Synthetic Selection


Inverse-Electron-Demand Hetero-Diels-Alder Reactivity: 4-Pyrone Versus 2-Pyrone Regioisomers

Methyl 4-oxo-4H-pyran-3-carboxylate (4-pyrone scaffold) functions as an electron-deficient heterodiene in inverse-electron-demand hetero-Diels-Alder (IEDHDA) reactions with neutral alkenes, enabling access to chiral tetrahydropyran-containing scaffolds. In contrast, the 2-pyrone isomer methyl coumalate (CAS 6018-41-3) behaves as an electron-rich diene in normal-electron-demand cycloadditions. This fundamental electronic divergence dictates that the two regioisomers are not synthetically interchangeable: the same dienophile yields structurally distinct cycloadducts depending on which pyrone is employed [1]. Chiral phosphoric acid-catalyzed intramolecular IEDHDA reactions of 4-pyrone-derived substrates produce trans-fused [5,6,8] tricyclic tetrahydropyran derivatives with yields up to 95% and enantioselectivities up to 99% ee, demonstrating the scaffold's capacity for high stereocontrol in complex molecule construction [1].

Cycloaddition Heterocyclic synthesis Tetrahydropyran

Process-Scale Validation: Kilogram-Scale Manufacture Demonstrated in Pharmaceutical Route Development

Unlike many research-grade 4-pyrone esters that lack demonstrated scalability beyond gram quantities, methyl 4-oxo-4H-pyran-3-carboxylate has been utilized in a robust, scalable manufacturing process for XL495, an atropisomeric PKMYT1 inhibitor developed by Exelixis [1]. The disclosed route design and process development work established kilogram-scale production capability using this 4-pyrone ester as a key intermediate [1]. While specific yield and throughput data for the methyl 4-oxo-4H-pyran-3-carboxylate step are not publicly disclosed in the published process account, the integration of this building block into a fully developed pharmaceutical manufacturing route provides validation of its suitability for process-scale applications [1]. In contrast, closely related esters such as ethyl 4-oxo-4H-pyran-3-carboxylate (CAS 1359858-91-5) and tert-butyl 4-oxo-4H-pyran-3-carboxylate (CAS 1538834-67-1) lack comparable published process-scale validation in drug candidate manufacturing routes [1].

Process chemistry Scale-up Pharmaceutical intermediates

Substituent-Dependent Reactivity in Cascade Transformations: Unsubstituted Core Versus C5-Substituted Analogs

Methyl 4-oxo-4H-pyran-3-carboxylate lacks a C5 substituent (unsubstituted at the 5-position), a structural feature that distinguishes it from methyl 5-methyl-4-oxo-4H-pyran-3-carboxylate (CAS 184719-45-7, C5-methyl) and provides greater synthetic flexibility for downstream functionalization [1]. The unsubstituted 4-pyrone core serves as a versatile electrophilic platform that, in analogous systems such as methyl coumalate, has been shown to undergo cascade reactions with activated methylene nucleophiles (keto-esters, keto-sulfones, cyclic/acyclic diketones) to afford more than 30 distinct 2,3,5,6-tetrasubstituted 2H-pyrans via a Michael addition–6π-electrocyclic ring opening–proton transfer–6π electrocyclization sequence [1]. The absence of a C5 substituent on the target compound provides an additional site for diversification that is blocked in C5-substituted analogs, expanding the accessible chemical space in library synthesis .

Cascade reactions Michael addition Electrocyclization

Methyl 4-oxo-4H-pyran-3-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Chiral Tetrahydropyran Synthesis via Organocatalytic Inverse-Electron-Demand Hetero-Diels-Alder Reactions

Methyl 4-oxo-4H-pyran-3-carboxylate and its 4-pyrone derivatives serve as electron-deficient heterodienes in chiral phosphoric acid-catalyzed intramolecular IEDHDA reactions, enabling enantioselective construction of trans-fused [5,6,8] tricyclic scaffolds containing central chiral tetrahydropyran rings. This application is supported by reported yields of up to 95% and enantioselectivities up to 99% ee for this reaction manifold, demonstrating the scaffold's capacity for high stereocontrol in complex heterocycle construction [1].

Pharmaceutical Process Development and Kilogram-Scale Intermediate Manufacturing

This compound has been successfully integrated into a robust, scalable manufacturing route for XL495, an atropisomeric PKMYT1 inhibitor. The disclosed process development work demonstrates the compound's suitability for kilogram-scale pharmaceutical production, providing procurement validation that closely related 4-pyrone esters (ethyl, tert-butyl) lack in the published literature [2].

Diversity-Oriented Synthesis of Polysubstituted Pyrans via Cascade Reactions

The C5-unsubstituted 4-pyrone core of methyl 4-oxo-4H-pyran-3-carboxylate provides an electrophilic platform amenable to cascade diversification with activated methylene nucleophiles. In structurally analogous systems (methyl coumalate), such cascades have yielded more than 30 distinct 2,3,5,6-tetrasubstituted 2H-pyrans via sequential Michael addition–electrocyclization processes. The unsubstituted C5 position of the target compound expands the accessible chemical space for library synthesis compared to C5-substituted analogs such as methyl 5-methyl-4-oxo-4H-pyran-3-carboxylate [3] .

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